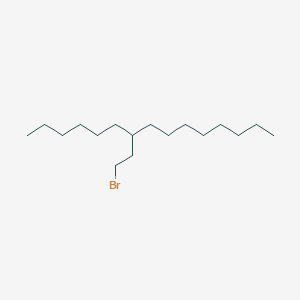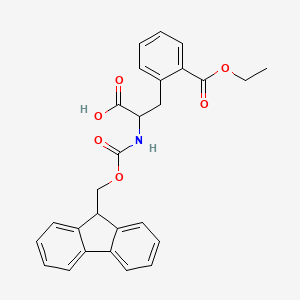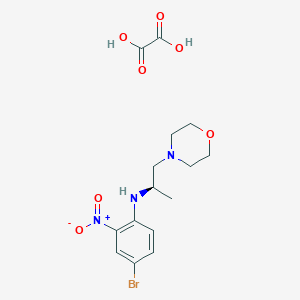
(R)-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate typically involves multiple steps. One common method involves the reaction of 4-bromo-2-nitroaniline with ®-1-morpholinopropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dioxane, followed by heating under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The morpholine ring can be modified through various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium azide for substitution reactions. The conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted aniline derivatives.
Scientific Research Applications
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the morpholine ring and has different chemical properties.
N-(1-morpholinopropan-2-yl)-2-nitroaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-N-(1-morpholinopropan-2-yl)aniline: Lacks the nitro group, altering its chemical behavior.
Uniqueness
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate is unique due to the combination of its bromine atom, morpholine ring, and nitro group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H20BrN3O7 |
|---|---|
Molecular Weight |
434.24 g/mol |
IUPAC Name |
4-bromo-N-[(2R)-1-morpholin-4-ylpropan-2-yl]-2-nitroaniline;oxalic acid |
InChI |
InChI=1S/C13H18BrN3O3.C2H2O4/c1-10(9-16-4-6-20-7-5-16)15-12-3-2-11(14)8-13(12)17(18)19;3-1(4)2(5)6/h2-3,8,10,15H,4-7,9H2,1H3;(H,3,4)(H,5,6)/t10-;/m1./s1 |
InChI Key |
WGODBJZCGNLWJE-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](CN1CCOCC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-].C(=O)(C(=O)O)O |
Canonical SMILES |
CC(CN1CCOCC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-].C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

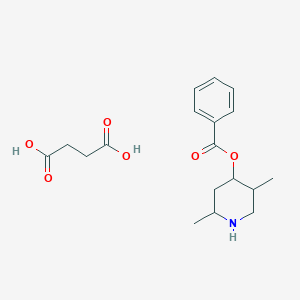
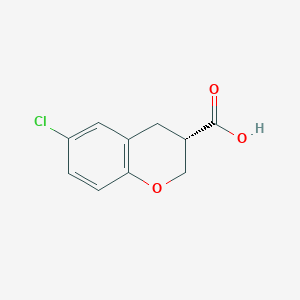


![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
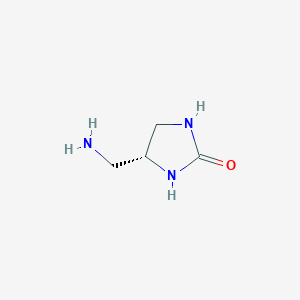
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
